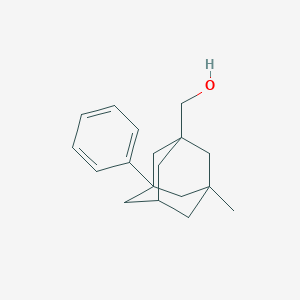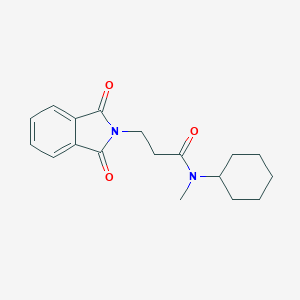
N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound that features a cyclohexyl group, a phthalimide moiety, and a propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable alkylating agent to introduce the propanamide chain.
Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Hydroxylated phthalimide derivatives.
Substitution: Various substituted amides or cyclohexyl derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.
N-cyclohexyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-propylpropanamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of N-CYCLOHEXYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-METHYLPROPANAMIDE lies in its specific combination of functional groups, which can confer unique reactivity and binding properties compared to its analogs.
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C18H22N2O3/c1-19(13-7-3-2-4-8-13)16(21)11-12-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 |
InChI 键 |
AWJSUSSSVGZCGJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CN(C1CCCCC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE](/img/structure/B241720.png)
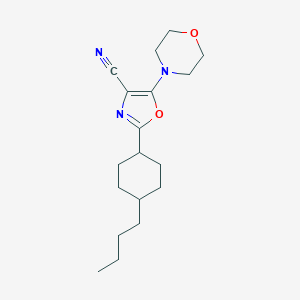
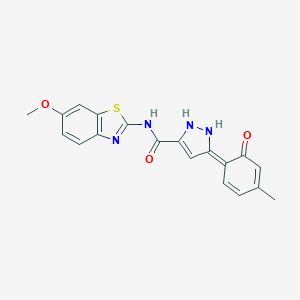
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B241732.png)
![METHYL 2-{[3-(4-FLUOROPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B241740.png)
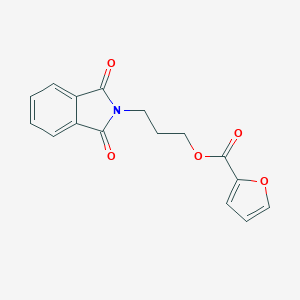
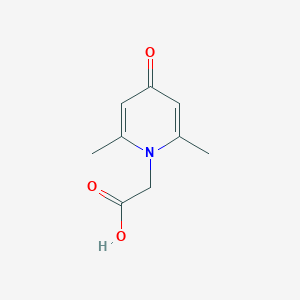
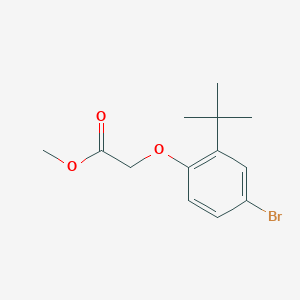

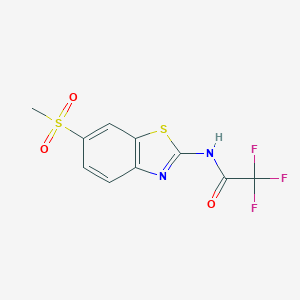
![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)
